molecular formula C15H16O5 B108476 Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- CAS No. 16831-74-6

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)-

Cat. No. B108476
CAS RN: 16831-74-6
M. Wt: 276.28 g/mol
InChI Key: QZBOALPGLZYWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- is an organic compound used in various scientific research applications. It is a colorless to pale yellow liquid with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an attractive substance for biochemical and physiological studies.

Mechanism Of Action

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- works by inhibiting the activity of cytochrome P450 enzymes, particularly CYP2A6 and CYP2E1. These enzymes are responsible for the metabolism of various drugs and xenobiotics in the liver. By inhibiting their activity, this compound can alter the pharmacokinetics and pharmacodynamics of these drugs, leading to potential therapeutic benefits.

Biochemical And Physiological Effects

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various biochemical and physiological effects, particularly in the liver. It can alter the metabolism of various drugs and xenobiotics by inhibiting the activity of cytochrome P450 enzymes. This can lead to potential therapeutic benefits such as increased drug efficacy and reduced drug toxicity. However, this compound can also have potential side effects such as liver damage and drug interactions.

Advantages And Limitations For Lab Experiments

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various advantages and limitations for lab experiments. Its unique mechanism of action and biochemical effects make it an attractive substance for biochemical and physiological studies. However, its potential side effects and drug interactions must be carefully considered when using it in lab experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are various future directions for the use of piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- in scientific research. One potential direction is the development of new drugs and therapeutics based on its unique mechanism of action. Another direction is the further investigation of its potential side effects and drug interactions, particularly in the liver. Additionally, the synthesis of this compound can be optimized and improved to increase its availability for research purposes.

Synthesis Methods

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- is synthesized through the oxidation of safrole, an organic compound commonly found in plants such as sassafras and nutmeg. The process involves the use of potassium permanganate as an oxidizing agent and sulfuric acid as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain the desired compound.

Scientific Research Applications

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)- has various scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a substrate for the detection and measurement of cytochrome P450 activity, an enzyme responsible for the metabolism of various drugs and xenobiotics in the liver. This compound is also used as a precursor for the synthesis of other organic molecules such as coumarins and flavonoids, which have potential therapeutic applications.

properties

CAS RN

16831-74-6

Product Name

Piperonylic acid, 6-(4-methoxy-1-cyclohexen-1-yl)-

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-18-10-4-2-9(3-5-10)11-6-13-14(20-8-19-13)7-12(11)15(16)17/h2,6-7,10H,3-5,8H2,1H3,(H,16,17)

InChI Key

QZBOALPGLZYWGR-UHFFFAOYSA-N

SMILES

COC1CCC(=CC1)C2=CC3=C(C=C2C(=O)O)OCO3

Canonical SMILES

COC1CCC(=CC1)C2=CC3=C(C=C2C(=O)O)OCO3

synonyms

6-(4-Methoxy-1-cyclohexen-1-yl)piperonylic acid

Origin of Product

United States

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